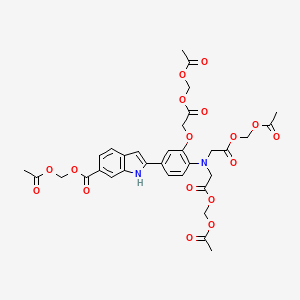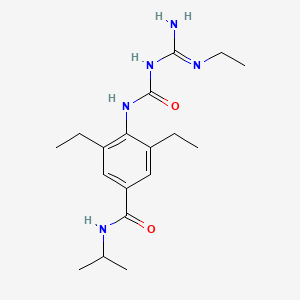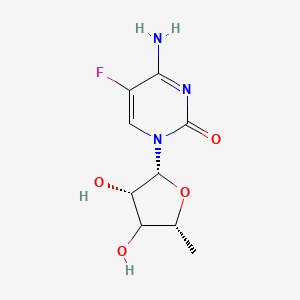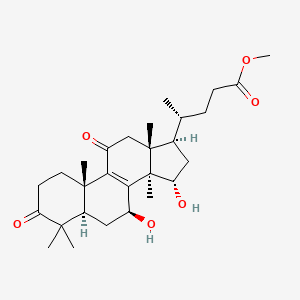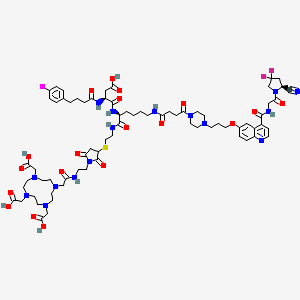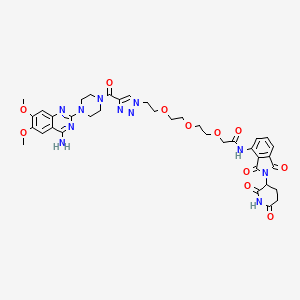
alpha1A-AR Degrader 9c
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha1A-AR Degrader 9c is a potent, selective, and reversible proteolysis-targeting chimera (PROTAC) degrader targeting the alpha1A adrenergic receptor. It has a degradation concentration (DC50) of 2.86 micromolar and exhibits anti-proliferative effects against PC-3 cells with an inhibitory concentration (IC50) of 6.12 micromolar . This compound demonstrates significant antitumor activity and holds potential for prostate cancer research .
Méthodes De Préparation
Alpha1A-AR Degrader 9c is synthesized by linking the alpha-adrenoceptor antagonist Prazosin with a cereblon ligand Pomalidomide through a linker . The preparation method involves several steps:
Synthesis of Prazosin Derivative: Prazosin is modified to introduce a functional group that can be linked to the cereblon ligand.
Synthesis of Pomalidomide Derivative: Pomalidomide is similarly modified to introduce a functional group compatible with the linker.
Linker Synthesis: A suitable linker is synthesized to connect the Prazosin and Pomalidomide derivatives.
Coupling Reaction: The Prazosin derivative, linker, and Pomalidomide derivative are coupled together under specific reaction conditions to form this compound.
Analyse Des Réactions Chimiques
Alpha1A-AR Degrader 9c undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can occur at the quinazoline ring.
Substitution: Substitution reactions can take place at the triazole ring.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles.
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound .
Applications De Recherche Scientifique
Alpha1A-AR Degrader 9c has several scientific research applications:
Chemistry: Used as a tool compound to study the degradation of alpha1A adrenergic receptors.
Biology: Employed in cellular studies to investigate the role of alpha1A adrenergic receptors in various biological processes.
Medicine: Holds potential for the development of new therapeutic strategies for prostate cancer by targeting and degrading alpha1A adrenergic receptors.
Industry: Utilized in the development of new PROTAC-based drugs and research tools
Mécanisme D'action
Alpha1A-AR Degrader 9c exerts its effects by promoting the proteasomal degradation of the alpha1A adrenergic receptor. The compound binds to the alpha1A adrenergic receptor and recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the receptor by the proteasome . This degradation process results in the downregulation of alpha1A adrenergic receptor levels, thereby inhibiting the proliferation of prostate cancer cells .
Comparaison Avec Des Composés Similaires
Alpha1A-AR Degrader 9c is unique due to its high selectivity and potency in degrading the alpha1A adrenergic receptor. Similar compounds include:
Dovitinib-RIBOTAC: A targeted RNA degrader that cleaves pre-miR-21.
PhosTAC7: Induces ternary protein complex formation and dephosphorylation of phosphatidylserine 318.
PROTAC CDK9 Degrader-8: A potent degrader of CDK9 used in cancer research.
These compounds differ in their targets and mechanisms of action, highlighting the specificity and uniqueness of this compound in targeting the alpha1A adrenergic receptor .
Propriétés
Formule moléculaire |
C38H43N11O11 |
|---|---|
Poids moléculaire |
829.8 g/mol |
Nom IUPAC |
2-[2-[2-[2-[4-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carbonyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide |
InChI |
InChI=1S/C38H43N11O11/c1-56-28-18-23-25(19-29(28)57-2)41-38(43-33(23)39)47-10-8-46(9-11-47)36(54)26-20-48(45-44-26)12-13-58-14-15-59-16-17-60-21-31(51)40-24-5-3-4-22-32(24)37(55)49(35(22)53)27-6-7-30(50)42-34(27)52/h3-5,18-20,27H,6-17,21H2,1-2H3,(H,40,51)(H2,39,41,43)(H,42,50,52) |
Clé InChI |
SFODRSARUJDQSA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CN(N=N4)CCOCCOCCOCC(=O)NC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E,3Z)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]indol-1-ium-5-sulfonate](/img/structure/B12407704.png)
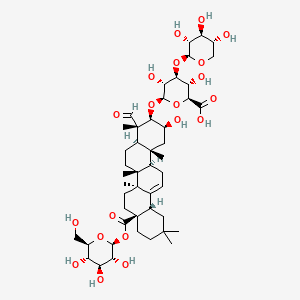
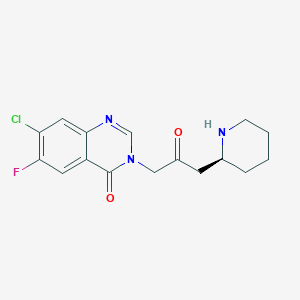
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-hydroxypropyl] nonadecanoate](/img/structure/B12407718.png)
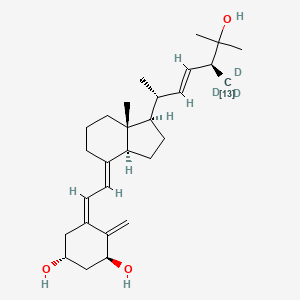
![1-hydroxy-1-[[(5'S)-5'-hydroxy-2',5',7'-trimethyl-4'-oxospiro[cyclopropane-1,6'-indene]-1'-yl]methyl]urea](/img/structure/B12407739.png)

